

Unveiling the Solid-State Architecture of Nicotinic Acid Hydrazide: A Technical Guide

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Compound of Interest

Compound Name: Nicotinic acid, hydrazide

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This technical guide provides a comprehensive analysis of the crystal structure of nicotinic acid hydrazide, a compound of significant interest in pharmaceutical research and drug development. Designed for researchers, scientists, and professionals in drug development, this document details the precise three-dimensional arrangement of atoms within the crystalline solid, offering insights into its physicochemical properties. The guide summarizes key quantitative crystallographic data, outlines detailed experimental protocols for its determination, and provides visual representations of its molecular structure and analytical workflow.

Core Crystallographic Data

The crystal structure of nicotinic acid hydrazide ($C_6H_7N_3O$) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group $P2_12_12_1$ with four molecules per unit cell. A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for Nicotinic Acid Hydrazide

Parameter	Value
Empirical Formula	C ₆ H ₇ N ₃ O
Formula Weight	137.15
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	
a	3.8855 (7) Å
b	10.5191 (5) Å
c	15.9058 (9) Å
α	90°
β	90°
γ	90°
Volume	650.10 (13) Å ³
Z	4
Density (calculated)	1.401 Mg/m ³
Absorption Coefficient	0.10 mm ⁻¹
F(000)	288

Molecular Geometry

The molecular structure of nicotinic acid hydrazide is characterized by a pyridine ring linked to a hydrazide group. The pyridine ring is essentially planar, while the hydrazide moiety exhibits a slight twist relative to the ring. The dihedral angle between the plane of the pyridine ring and the non-hydrogen atoms of the hydrazide group is 33.79 (9)°.[1] Selected bond lengths and

angles are provided in Tables 2 and 3, respectively, offering a quantitative description of the molecular geometry.

Table 2: Selected Bond Lengths (Å)

Bond	Length (Å)
C1—N1	1.336 (2)
C5—N1	1.338 (2)
C6—N2	1.335 (2)
C6—O1	1.231 (2)
C6—C2	1.503 (2)
N2—N3	1.418 (2)

Table 3: Selected Bond Angles (°)

Angle	Degree (°)
C1—N1—C5	117.4 (2)
N3—N2—C6	118.5 (1)
O1—C6—N2	122.3 (2)
O1—C6—C2	120.2 (2)
N2—C6—C2	117.5 (2)

Supramolecular Assembly: The Hydrogen Bonding Network

The crystal packing of nicotinic acid hydrazide is stabilized by a network of intermolecular hydrogen bonds.[1] These interactions play a crucial role in the formation of the three-dimensional solid-state architecture. The primary hydrogen bonds observed are of the N—

H...O and N—H...N types, creating a robust polymeric structure.[1] Details of the hydrogen bond geometry are summarized in Table 4.

Table 4: Hydrogen Bond Geometry (Å, °)

D—H...A	d(D—H)	d(H...A)	d(D...A)	∠(DHA)
N3—H3A...O1 ⁱ	0.86	2.11	2.963 (2)	171
N2—H2...N1 ⁱⁱ	0.86	2.22	3.065 (2)	168

Symmetry codes: (i) x-1, y, z; (ii) -x+1/2, -y, z+1/2

Experimental Protocols

Synthesis and Crystallization

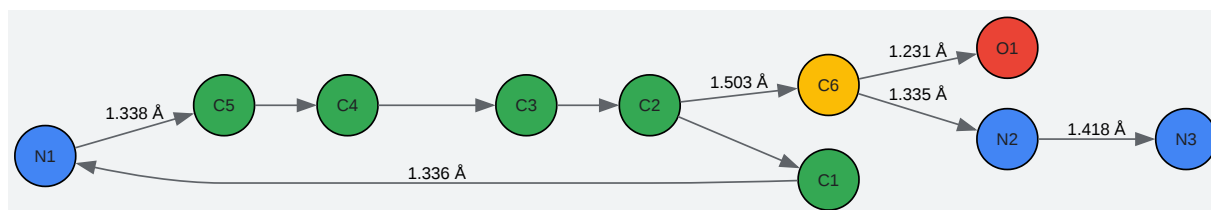
Nicotinic acid hydrazide was synthesized by the reaction of ethyl nicotinate with hydrazine hydrate.[1] In a typical procedure, ethyl nicotinate (43.9 mmol) and 99% hydrazine hydrate (27.5 mmol) were refluxed in methanol for 24 hours.[1] Upon cooling the resulting yellow solution to room temperature (298 K), the product precipitated. The precipitate was then washed with methanol and filtered. Colorless, needle-shaped crystals suitable for X-ray diffraction analysis were obtained by recrystallization from a 9:1 chloroform-methanol solution through slow evaporation at room temperature.[1]

X-ray Data Collection and Structure Refinement

A single crystal of nicotinic acid hydrazide with dimensions 0.46 × 0.30 × 0.20 mm was used for data collection.[1] Data were collected on an Enraf–Nonius CAD-4 diffractometer using graphite-monochromated Mo K α radiation (λ = 0.71073 Å) at a temperature of 293(2) K.[1] A total of 1534 reflections were measured, of which 1051 were independent.[1] The structure was solved by direct methods and refined on F² by full-matrix least-squares using the SHELXL97 software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

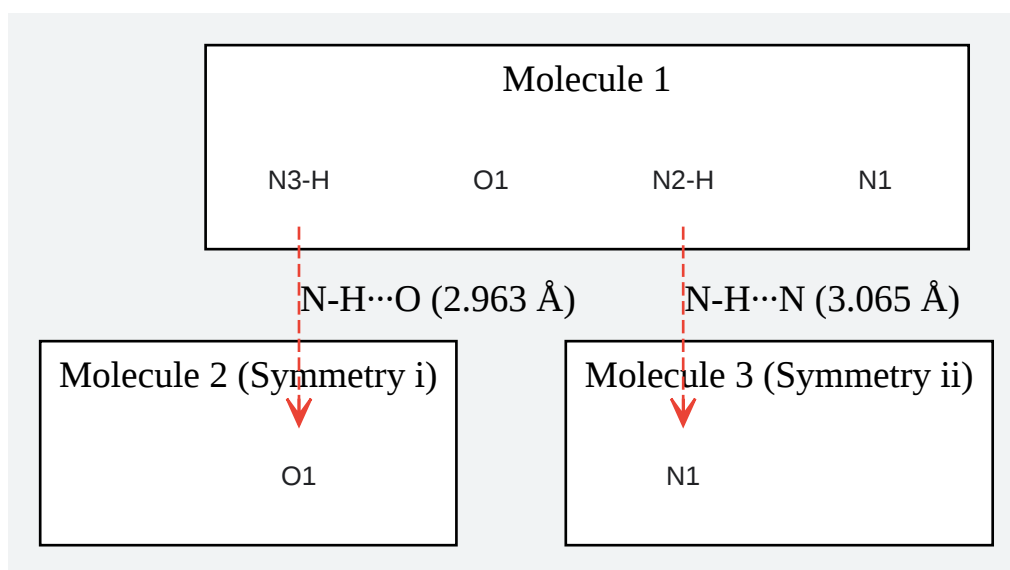
Visualizations

To further elucidate the structural aspects and experimental workflow, the following diagrams are provided.



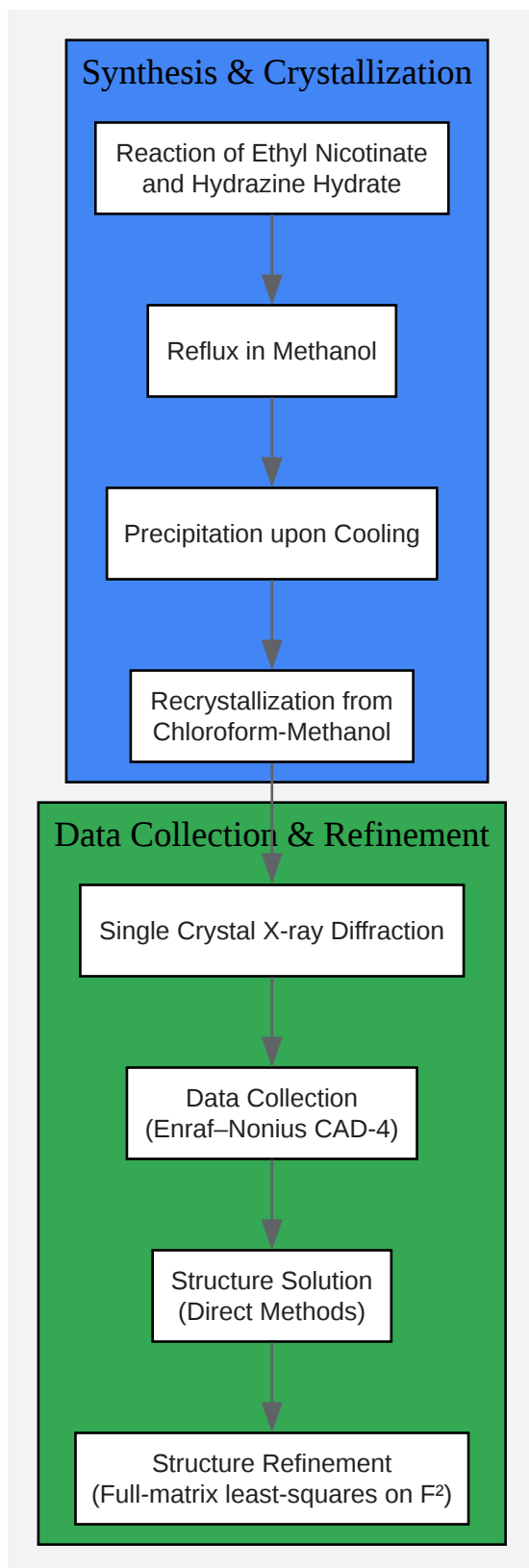
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Figure 1: Molecular structure of nicotinic acid hydrazide with key bond lengths.



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Figure 2: Intermolecular hydrogen bonding interactions.



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Figure 3: Experimental workflow for crystal structure analysis.

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References

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